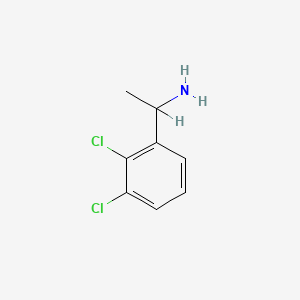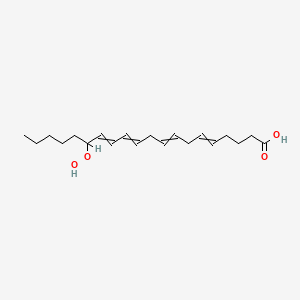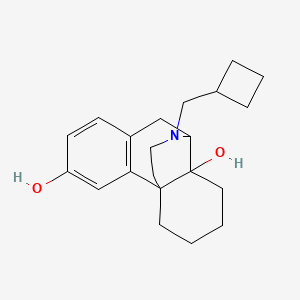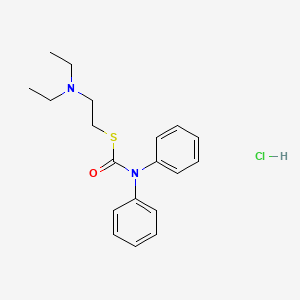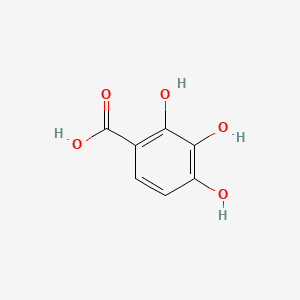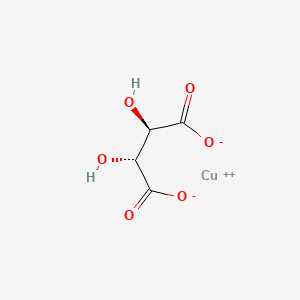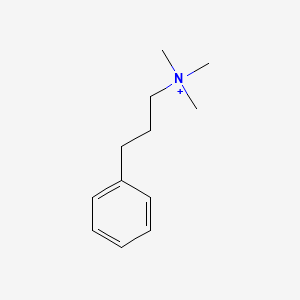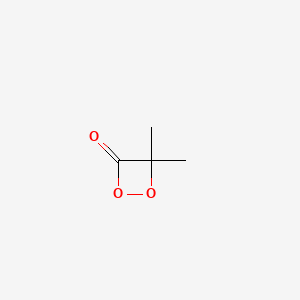
Dimethyldioxetanone
概要
説明
Dimethyldioxetanone is an organic compound known for its chemiluminescent properties. It is a member of the dioxetane family, which are four-membered ring peroxides. This compound is particularly notable for its ability to generate light through chemical reactions, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyldioxetanone can be synthesized through the oxidation of suitable precursors. One common method involves the reaction of ketones with singlet oxygen. The process typically requires a photosensitizer to generate singlet oxygen and is conducted under controlled temperature conditions to ensure the stability of the intermediate products .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis remain similar to laboratory methods. The key challenges in scaling up include maintaining the stability of the compound and ensuring efficient conversion rates .
化学反応の分析
Types of Reactions: Dimethyldioxetanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the reaction conditions.
Reduction: Under specific conditions, it can be reduced to simpler organic compounds.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reagents: Singlet oxygen, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include acetone and other carbonyl-containing compounds. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Dimethyldioxetanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chemiluminescence and the mechanisms of light-emitting reactions.
Biology: Its chemiluminescent properties are utilized in bioassays and imaging techniques to detect and quantify biological molecules.
Industry: It is used in the development of light-emitting devices and materials
作用機序
The primary mechanism by which dimethyldioxetanone exerts its effects is through chemiluminescence. This process involves the decomposition of the compound to produce electronically excited states, which then release energy in the form of light. The key molecular targets and pathways include the formation of singlet and triplet acetone, which are the primary light-emitting species .
類似化合物との比較
1,2-Dioxetane: Another member of the dioxetane family, known for its chemiluminescent properties.
1,2-Dioxetanone: Similar in structure but differs in the specific functional groups attached to the dioxetane ring
Uniqueness: Dimethyldioxetanone is unique due to its high efficiency in producing light through chemiluminescence. Its specific structure allows for the generation of both singlet and triplet excited states, making it a valuable compound for studying light-emitting reactions and developing new applications in various fields .
特性
IUPAC Name |
4,4-dimethyldioxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUEDKTLIMBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192720 | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-37-3 | |
| Record name | Dimethyldioxetanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


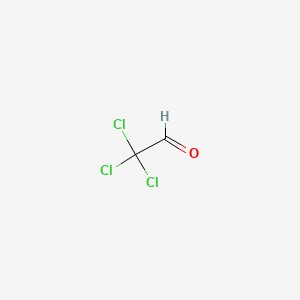
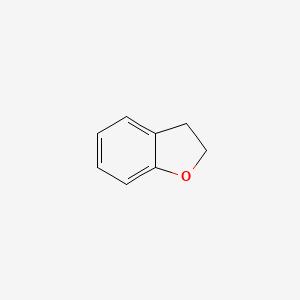

![3-[(2-Hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoic acid](/img/structure/B1216635.png)
